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Abstract
JNJ-55511118 is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a

selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic

acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein γ-8

(TARP-γ8). This selectivity for TARP-γ8-containing AMPA receptors, which are predominantly

expressed in the hippocampus and other limbic structures, confers a region-specific modulatory

effect on glutamatergic neurotransmission. Preclinical studies have demonstrated its potential

as a neuroprotective agent, particularly in conditions characterized by neuronal

hyperexcitability, such as epilepsy. Furthermore, JNJ-55511118 has shown efficacy in animal

models of alcohol use disorder by reducing alcohol self-administration. This technical guide

provides a comprehensive overview of the mechanism of action, preclinical efficacy, and key

experimental protocols related to the investigation of JNJ-55511118's neuroprotective effects.

Core Mechanism of Action
JNJ-55511118 exerts its neuroprotective effects by selectively targeting and modulating the

function of AMPA receptors associated with the TARP-γ8 auxiliary subunit.
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The primary mechanism involves the inhibition of ion flux through the AMPA receptor channel.

JNJ-55511118 binds to a site on the TARP-γ8 protein, which in turn allosterically modulates the

associated AMPA receptor. This modulation results in a decrease in the receptor's single-

channel conductance, thereby reducing the influx of cations like Na+ and Ca2+ in response to

glutamate binding. This targeted reduction in excitatory neurotransmission in brain regions with

high TARP-γ8 expression, such as the hippocampus, is believed to underlie its anticonvulsant

and neuroprotective properties.[1][2][3]
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JNJ-55511118 mechanism of action.

Preclinical Efficacy: Quantitative Data
The neuroprotective and behavioral effects of JNJ-55511118 have been evaluated in several

preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro and Pharmacokinetic Properties
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Parameter Value Species/System Reference

Binding Affinity (Ki) 26 nM
Recombinant human

TARP-γ8
[3]

Receptor Occupancy
>80% at 10 mg/kg

p.o. (up to 6 hours)
Mouse [4]

Bioavailability
Orally bioavailable

and brain penetrant
Rodent models [3]

Table 2: Anticonvulsant Activity
Animal Model Endpoint Dose Effect Reference

Rodent models

of epilepsy

Seizure

protection
Dose-dependent

Strong

anticonvulsant

effect

[5]

Specific ED50

values were not

available in the

reviewed

literature.

Table 3: Behavioral Effects in Alcohol Self-
Administration Model

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.tocris.com/products/jnj-55511118_6278
https://pmc.ncbi.nlm.nih.gov/articles/PMC8336716/
https://www.tocris.com/products/jnj-55511118_6278
https://pubmed.ncbi.nlm.nih.gov/26989142/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal Model
Doses
Administered (p.o.)

Key Findings in
Male Mice

Reference

C57BL/6J mice 0, 1, and 10 mg/kg

- 1 and 10 mg/kg

significantly

decreased alcohol

self-administration.-

No significant effect

on sucrose self-

administration.- No

significant effect on

open-field locomotor

activity.

[4][6]

Table 4: Effects on Electrophysiology and Cognition
Assay

Dose/Receptor
Occupancy

Effect Reference

Electroencephalogram

(EEG)

High receptor

occupancy

Strong reduction in

certain EEG bands
[5]

Learning and Memory
High receptor

occupancy
Mild impairment [5]

Specific quantitative

data on the magnitude

of EEG changes and

the precise impact on

learning and memory

were not detailed in

the reviewed

literature.

Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the investigation of JNJ-
55511118.
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Operant Alcohol Self-Administration
This protocol is based on the methodology described by Hoffman et al. (2021).[4][6]

Animal Model:
C57BL/6J mice

Training:
Operant conditioning (FR-4 schedule)

for sweetened alcohol or sucrose

Drug Administration:
JNJ-55511118 (0, 1, or 10 mg/kg, p.o.)

1 hour before session

Data Collection:
Lever presses, reinforcers, latency to first press

Control Experiments:
Sucrose self-administration

Open-field activity

Click to download full resolution via product page

Workflow for alcohol self-administration study.

Materials:

C57BL/6J mice

Standard operant conditioning chambers

JNJ-55511118
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Vehicle (e.g., 10% w/v carboxymethyl-β-cyclodextrin)

Sweetened alcohol solution (e.g., 9% v/v ethanol + 2% w/v sucrose)

Sucrose solution (e.g., 2% w/v)

Procedure:

Animal Habituation and Training:

House mice under a standard 12-hour light/dark cycle with ad libitum access to food and

water.

Train mice in operant conditioning chambers to press a lever for a liquid reward on a fixed-

ratio 4 (FR-4) schedule of reinforcement. One group is trained with sweetened alcohol,

and a control group is trained with a sucrose solution.

Continue training until a stable baseline of responding is achieved.

Drug Preparation and Administration:

Prepare a suspension of JNJ-55511118 in the vehicle at the desired concentrations (e.g.,

0, 1, and 10 mg/kg).

Administer the drug or vehicle via oral gavage (p.o.) one hour prior to the start of the

operant session.

Data Collection and Analysis:

Record the number of lever presses, the number of reinforcers earned, and the latency to

the first lever press during the session.

Analyze the data to determine the effect of JNJ-55511118 on alcohol-seeking behavior

compared to vehicle and the sucrose control group.

Control for Motor Effects:
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Conduct an open-field locomotor activity test to assess for any confounding effects of the

drug on general motor function.

In Vitro Assays
The following are generalized protocols for the in vitro assays used to characterize JNJ-
55511118, based on descriptions in Maher et al. (2016) and standard laboratory practices.[5]

Objective: To determine the binding affinity (Ki) of JNJ-55511118 for TARP-γ8-containing AMPA

receptors.

Materials:

Cell membranes expressing human TARP-γ8 and AMPA receptors

A suitable radioligand (e.g., [3H]-JNJ-56022486)

JNJ-55511118 at various concentrations

Binding buffer

96-well plates

Filtration apparatus

Scintillation counter

Procedure:

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the

radioligand and varying concentrations of JNJ-55511118 in binding buffer.

Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter to

separate bound from free radioligand.

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

Counting: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the IC50 value (the concentration of JNJ-55511118 that inhibits

50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Objective: To assess the functional inhibition of AMPA receptors by JNJ-55511118.

Materials:

HEK293 cells co-expressing TARP-γ8 and an AMPA receptor subunit (e.g., GluA1)

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Glutamate

JNJ-55511118 at various concentrations

Assay buffer

Fluorescent plate reader

Procedure:

Cell Plating and Dye Loading: Plate the cells in a 96-well plate and load them with a calcium-

sensitive fluorescent dye.

Compound Incubation: Incubate the cells with varying concentrations of JNJ-55511118.

Stimulation: Add glutamate to stimulate the AMPA receptors and induce calcium influx.

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a

fluorescent plate reader.

Data Analysis: Determine the IC50 value for the inhibition of the glutamate-induced calcium

response by JNJ-55511118.

Objective: To characterize the effect of JNJ-55511118 on the electrophysiological properties of

TARP-γ8-containing AMPA receptors.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b608237?utm_src=pdf-body
https://www.benchchem.com/product/b608237?utm_src=pdf-body
https://www.benchchem.com/product/b608237?utm_src=pdf-body
https://www.benchchem.com/product/b608237?utm_src=pdf-body
https://www.benchchem.com/product/b608237?utm_src=pdf-body
https://www.benchchem.com/product/b608237?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HEK293 cells co-expressing TARP-γ8 and an AMPA receptor subunit

Patch-clamp rig with amplifier and data acquisition system

Glass micropipettes

Intracellular and extracellular recording solutions

Glutamate

JNJ-55511118

Procedure:

Cell Preparation: Culture and prepare the cells for patch-clamp recording.

Whole-Cell Recording: Establish a whole-cell patch-clamp recording from a single cell.

Drug Application: Perfuse the cell with an extracellular solution containing glutamate to elicit

an AMPA receptor-mediated current. Apply JNJ-55511118 to the cell and record the change

in the current amplitude and kinetics.

Data Analysis: Analyze the electrophysiological recordings to determine the effect of JNJ-
55511118 on parameters such as peak current amplitude, desensitization rate, and

deactivation rate.

Summary and Future Directions
JNJ-55511118 represents a promising therapeutic candidate for neurological disorders

characterized by excessive glutamatergic signaling. Its unique mechanism of action, centered

on the selective modulation of TARP-γ8-containing AMPA receptors, offers the potential for

targeted neuroprotection with a favorable side-effect profile. The preclinical data summarized in

this guide highlight its anticonvulsant properties and its ability to reduce alcohol-seeking

behavior.

Future research should focus on fully elucidating the dose-response relationships in various

models of neurological disease, further characterizing its effects on cognitive function, and

ultimately translating these promising preclinical findings into clinical development for
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conditions such as epilepsy and alcohol use disorder. The detailed experimental protocols

provided herein offer a foundation for researchers to further investigate the neuroprotective

potential of JNJ-55511118 and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b608237?utm_src=pdf-body
https://www.benchchem.com/product/b608237?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7615793/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7615793/
https://pubmed.ncbi.nlm.nih.gov/35246481/
https://pubmed.ncbi.nlm.nih.gov/35246481/
https://www.tocris.com/products/jnj-55511118_6278
https://pmc.ncbi.nlm.nih.gov/articles/PMC8336716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8336716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8336716/
https://pubmed.ncbi.nlm.nih.gov/26989142/
https://pubmed.ncbi.nlm.nih.gov/26989142/
https://pubmed.ncbi.nlm.nih.gov/34086361/
https://pubmed.ncbi.nlm.nih.gov/34086361/
https://pubmed.ncbi.nlm.nih.gov/34086361/
https://www.benchchem.com/product/b608237#investigating-the-neuroprotective-effects-of-jnj-55511118
https://www.benchchem.com/product/b608237#investigating-the-neuroprotective-effects-of-jnj-55511118
https://www.benchchem.com/product/b608237#investigating-the-neuroprotective-effects-of-jnj-55511118
https://www.benchchem.com/product/b608237#investigating-the-neuroprotective-effects-of-jnj-55511118
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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